2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Overview
Description
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one is an organic compound that belongs to the class of thiazolopyridines. Thiazolopyridines are known for their broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one is a compound with a wide range of medicinal and biological properties . It has been reported to have high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities Thiazole derivatives, which include this compound, have been known to serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
It is known that thiazole derivatives interact with their targets to exert their effects . For instance, they can act as fibrinogenic receptor antagonists with antithrombotic activity . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases . They also have a role in the development of pain therapy drugs .
Result of Action
It has been reported that some thiazolo[4,5-b]pyridine derivatives exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . One common method is the [3 + 3]-cyclocondensation reaction, which provides the desired thiazolopyridine derivatives . The reaction conditions often include the use of a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
Scientific Research Applications
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one can be compared with other thiazolopyridine derivatives:
Similar Compounds: Thiazolo[4,5-b]pyridine-2(3H)-one derivatives, thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives
Uniqueness: The presence of the amino group at the 2-position and the thiazolo[5,4-b]pyridine scaffold provides unique biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMHMGGMKMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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